molecular formula C11HClF20O B1351048 11H-Perfluoroundecanoyl chloride CAS No. 2248-93-3

11H-Perfluoroundecanoyl chloride

Cat. No.: B1351048
CAS No.: 2248-93-3
M. Wt: 564.54 g/mol
InChI Key: LFSNWCISDMSHBB-UHFFFAOYSA-N
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Description

11H-Perfluoroundecanoyl chloride (CAS 2248-93-3) is a fluorinated acyl chloride with the molecular formula $ \text{C}{11}\text{H}2\text{F}_{20}\text{ClO} $ and a molecular weight of 564.55 g/mol . It is characterized by a perfluorinated undecane chain terminated by a reactive acyl chloride group (-COCl). This compound is a liquid at room temperature with a melting point of 54–56°C and a boiling point of 180–181°C under reduced pressure (200 mmHg) . Its SMILES notation is $ \text{C(C(C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)} $, reflecting its highly fluorinated structure .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HClF20O/c12-1(33)3(15,16)5(19,20)7(23,24)9(27,28)11(31,32)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNWCISDMSHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HClF20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380060
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248-93-3
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Perfluoroundecanoyl chloride typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of undecanoic acid derivatives using elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure complete fluorination and to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and specialized fluorination equipment are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

11H-Perfluoroundecanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized fluorinated compounds, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively.

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis
One of the primary applications of 11H-Perfluoroundecanoyl chloride is as a reagent in organic synthesis. It is used to introduce perfluorinated acyl groups into organic molecules, which can enhance their chemical stability and hydrophobicity.

  • Case Study : In a study involving the synthesis of novel perfluorinated compounds, this compound was utilized to modify existing organic frameworks, resulting in compounds with improved properties for use in coatings and surfactants .

Material Science

Fluorinated Polymers
The compound is instrumental in the production of fluorinated polymers, which are known for their exceptional resistance to heat, chemicals, and electrical conductivity.

  • Application Examples :
    • Coatings : Utilized in creating water-repellent coatings for textiles and surfaces.
    • Adhesives : Incorporated into adhesive formulations to enhance performance under extreme conditions.
ApplicationDescriptionBenefits
CoatingsWater-repellent and stain-resistant surfacesIncreased durability and longevity
AdhesivesHigh-performance adhesives for industrial useEnhanced adhesion under harsh conditions

Environmental Applications

Remediation of Contaminants
Research has indicated that this compound can play a role in environmental remediation efforts, particularly concerning per- and polyfluoroalkyl substances (PFAS).

  • Case Study : A project focused on the treatment of PFAS-contaminated groundwater demonstrated that compounds like this compound could be used effectively in adsorption and electrochemical oxidation processes to degrade harmful contaminants .

Biomedical Research

Potential Antimicrobial Properties
Emerging studies suggest that fluorinated compounds may exhibit antimicrobial properties, making them candidates for biomedical applications.

  • Research Findings : Preliminary investigations into the antimicrobial efficacy of perfluorinated compounds have shown promise against various microbial strains, indicating potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism by which 11H-Perfluoroundecanoyl chloride exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. These properties enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility: Fluorinated acyl chlorides like this compound are critical in synthesizing water- and oil-repellent coatings, but alternatives with shorter fluorinated chains are being explored to reduce environmental impact .
  • Degradation Pathways : Hydrolysis and thermal decomposition are primary degradation routes, though perfluorinated products remain persistent in ecosystems .

Biological Activity

11H-Perfluoroundecanoyl chloride is a fluorinated compound with significant implications in various fields, including materials science and biochemistry. Its unique properties, derived from the perfluorinated alkyl chain, contribute to its biological activity, particularly in the modification of surfaces and materials for enhanced functionality. This article explores the biological activity of this compound, focusing on its synthesis, applications, and case studies that illustrate its effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of perfluoroundecanoic acid with thionyl chloride or phosphorus pentachloride. The resulting acyl chloride can be characterized by various spectroscopic techniques:

  • Infrared Spectroscopy (IR) : Characteristic peaks corresponding to C=O stretching and C-F bending vibrations are observed.
  • Nuclear Magnetic Resonance (NMR) : The chemical shifts in 13C^{13}C NMR help identify the structure and confirm the presence of the perfluorinated chain.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of surfaces modified with this compound. For instance, a study demonstrated that superhydrophobic surfaces created using this compound exhibited significant resistance to bacterial adhesion, particularly against strains such as Escherichia coli and Staphylococcus aureus . The hydrophobic nature of these surfaces reduces moisture retention, thereby inhibiting bacterial growth.

Cytotoxicity and Hemocompatibility

The cytotoxicity of this compound has been evaluated in various cell lines. Research indicates that while certain concentrations may exhibit cytotoxic effects, lower concentrations can enhance cell viability due to improved surface characteristics that promote cell attachment and proliferation . Moreover, studies on hemocompatibility show that surfaces treated with this compound can reduce platelet adhesion and activation, making them suitable for biomedical applications such as implants .

Case Study 1: Superhydrophobic Surfaces

A notable case study involved the creation of superhydrophobic paper using this compound for surface modification. The resulting material demonstrated excellent water-repellent properties and antimicrobial activity. The study concluded that these surfaces could be used in applications requiring moisture resistance and cleanliness .

Case Study 2: Biomedical Applications

Another significant application is in the development of waterproof-breathable films for medical use. These films leverage the unique properties of this compound to create barriers that are both effective against moisture penetration and biocompatible. The films were tested for their ability to promote cell growth while preventing bacterial contamination, showcasing their potential in wound care products .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of E. coli adhesion
CytotoxicityVaries with concentration
HemocompatibilityReduced platelet activation
Surface ModificationEnhanced hydrophobicity

Q & A

Basic: What are the key physicochemical properties of 11H-Perfluoroundecanoyl chloride, and how do they influence experimental handling?

Answer:
this compound (CAS 2248-93-3) is a fluorinated acyl chloride with the molecular formula C11HF21OCl\text{C}_{11}\text{HF}_{21}\text{OCl} and a molecular weight of 564.55 g/mol. Key properties include:

  • Melting point : 54–56°C .
  • Reactivity : Highly moisture-sensitive due to the acyl chloride group, requiring inert atmosphere handling (e.g., nitrogen/argon gloveboxes) .
  • Stability : Susceptible to hydrolysis, forming perfluoroundecanoic acid (PFUnDA, CAS 2058-94-8) .

Methodological Note : Store under anhydrous conditions at –20°C, and use freshly distilled solvents (e.g., THF, DCM) to minimize hydrolysis. Characterization via 19F^{19}\text{F}-NMR and FT-IR can confirm purity, with peaks expected at ~–120 ppm (CF2_2 groups) and ~1800 cm1^{-1} (C=O stretch) .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:
The compound is typically synthesized via chlorination of 11H-perfluoroundecanoic acid using reagents like thionyl chloride (SOCl2_2) or oxalyl chloride. A standard protocol involves:

Refluxing the acid with excess SOCl2_2 under anhydrous conditions.

Removing residual SOCl2_2 by distillation.

Purifying via recrystallization in inert solvents .

Validation : Monitor reaction progress by 19F^{19}\text{F}-NMR to detect residual acid (distinct chemical shifts for –COOH vs. –COCl).

Advanced: How can researchers resolve contradictions in reported stability data for perfluorinated acyl chlorides?

Answer:
Discrepancies in stability studies (e.g., decomposition rates under ambient vs. controlled conditions) often arise from variations in:

  • Moisture control : Trace water accelerates hydrolysis. Use Karl Fischer titration to quantify solvent moisture .
  • Analytical methods : Compare LC-MS/MS (for hydrolyzed products like PFUnDA) with 19F^{19}\text{F}-NMR (for intact acyl chloride) .

Case Study : A 2022 study found PFUnDA formation increased by 40% when this compound was stored at 25°C vs. –20°C, highlighting temperature-dependent degradation .

Advanced: What strategies are recommended for functionalizing this compound in surface-modification studies?

Answer:
The acyl chloride group enables nucleophilic substitution for introducing perfluoroalkyl chains. Key applications include:

  • Polymer grafting : React with hydroxyl- or amine-terminated surfaces (e.g., silica nanoparticles) to create hydrophobic coatings .
  • Peptide coupling : Use as a fluorinated linker in solid-phase synthesis with carbodiimide activators (e.g., EDC/HOBt) .

Optimization : Conduct reactions in dichloromethane with 2–3 equivalents of base (e.g., DMAP) to neutralize HCl byproducts and improve yields .

Advanced: How can researchers assess the environmental persistence of this compound and its derivatives?

Answer:
Perfluorinated compounds (PFCs) are persistent pollutants. Recommended methodologies:

  • Hydrolysis studies : Simulate environmental conditions (pH 4–9, 25–50°C) and quantify PFUnDA via LC-MS/MS .
  • Ecotoxicity models : Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation potential based on fluorine content .

Data Interpretation : A 2024 PFAS regulatory guide identified PFUnDA as a high-priority analyte due to its detection in 80% of groundwater samples .

Basic: What analytical techniques are critical for characterizing this compound in complex matrices?

Answer:

  • Mass spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) for molecular ion detection (m/z564m/z \approx 564) .
  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (retention time ~12–15 min) .
  • Elemental analysis : Confirm fluorine content (theoretical: 66.7%) via combustion ion chromatography .

Advanced: What are the challenges in quantifying trace degradation products of this compound?

Answer:
Challenges include:

  • Matrix interference : Co-eluting PFAS in environmental samples (e.g., PFDA, PFDoA) require selective SPE cleanup .
  • Sensitivity limits : Use isotope dilution (e.g., 13C^{13}\text{C}-labeled PFUnDA) to improve LC-MS/MS accuracy .

Best Practice : Validate methods using EPA Method 537.1 for PFAS quantification in water matrices .

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